2-{5-[1-(thiophene-2-sulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine
Description
Properties
IUPAC Name |
3-pyridin-2-yl-5-(1-thiophen-2-ylsulfonylazetidin-3-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3S2/c19-23(20,12-5-3-7-22-12)18-8-10(9-18)14-16-13(17-21-14)11-4-1-2-6-15-11/h1-7,10H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZOVDNJVDSEAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CS2)C3=NC(=NO3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[1-(thiophene-2-sulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine typically involves multiple steps, starting with the preparation of the thiophene-2-sulfonyl azetidine intermediate. This intermediate is then reacted with 1,2,4-oxadiazole and pyridine derivatives under controlled conditions to form the final compound. Common reagents used in these reactions include sulfur-containing compounds, azetidines, and various catalysts to facilitate the formation of the heterocyclic rings .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{5-[1-(thiophene-2-sulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring, leading to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{5-[1-(thiophene-2-sulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Mechanism of Action
The mechanism of action of 2-{5-[1-(thiophene-2-sulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic rings can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, the thiophene ring may interact with sulfur-containing enzymes, while the oxadiazole and pyridine rings can bind to nucleic acids or proteins, modulating their activity and function .
Comparison with Similar Compounds
(i) Azetidine Modifications
- The target compound’s azetidine ring is sulfonylated with a thiophene group, unlike the unmodified azetidine in .
(ii) Substituent Effects on Bioactivity
- Phenyl vs. Heteroaryl Substituents : Derivatives with substituted phenyl groups (e.g., 2-methoxy or 2-chloro in ) exhibit varied biological activities, such as kinase inhibition. The thiophene-sulfonyl group in the target compound may offer unique π-π stacking or sulfur-mediated interactions absent in phenyl analogs.
- Phenoxy vs. Sulfonyl Linkers: The bromophenoxy-methyl derivative in uses an ether linker, whereas the target compound employs a sulfonyl group. Sulfonyl groups are more polar and may enhance solubility or hydrogen-bonding capacity.
(iii) Molecular Weight and Drug-Likeness
- The target compound (MW ~395) exceeds the typical range for orally bioavailable drugs (MW < 500), unlike smaller analogs like 2-[5-(azetidin-3-yl)-oxadiazolyl]pyridine (MW 202.21) . This could limit its pharmacokinetic profile unless optimized via prodrug strategies.
Biological Activity
The compound 2-{5-[1-(thiophene-2-sulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine is a novel heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, with a focus on its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The compound features a complex arrangement of functional groups including a pyridine ring, an oxadiazole moiety, and a thiophene sulfonyl group. These structural components are known to influence biological activity through various mechanisms.
Antimicrobial Activity
Research has demonstrated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that 1,3,4-oxadiazole derivatives possess antibacterial and antifungal activities against various pathogens. The incorporation of the thiophene sulfonyl group may enhance these effects by increasing lipophilicity and improving membrane permeability .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 8 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Compound C | C. albicans | 4 µg/mL |
Anticancer Activity
The anticancer potential of compounds containing oxadiazole and thiophene moieties has been investigated in various studies. For example, certain oxadiazole derivatives have shown to induce apoptosis in cancer cell lines such as HeLa and MCF-7 through intrinsic and extrinsic pathways . The mechanism often involves the inhibition of key enzymes involved in cell proliferation.
Case Study: Oxadiazole Derivatives in Cancer Research
In a recent study, a series of oxadiazole derivatives were synthesized and tested for their cytotoxic effects on cancer cell lines. The results indicated that compounds with the thiophene sulfonyl group exhibited lower IC50 values compared to standard chemotherapy agents like irinotecan, suggesting enhanced potency against cancer cells .
Anti-inflammatory Activity
Recent findings suggest that compounds similar to this compound may possess anti-inflammatory properties. For instance, thiazolidine derivatives have been shown to reduce pro-inflammatory cytokine levels in macrophage models . This suggests potential therapeutic applications in inflammatory diseases.
Table 2: Anti-inflammatory Effects of Related Compounds
| Compound | Model System | Effect on Cytokines |
|---|---|---|
| Compound D | RAW264.7 Macrophages | Decreased TNF-α levels |
| Compound E | Human Fibroblasts | Reduced IL-6 secretion |
Q & A
Q. Advanced
- Synchrotron XRPD : Rietveld refinement to analyze bulk material vs. single-crystal data (Mercury software) .
- Computational CSP : Polymorph Predictor (Materials Studio) identifies thermodynamically stable forms.
- Experimental Validation : DSC to confirm phase transitions between polymorphs .
What metabolomics approaches elucidate species-dependent pharmacokinetic differences?
Q. Advanced
- Cross-Species Incubations : Liver microsomes (rodent vs. primate) with stable isotope-labeled standards.
- UPLC-Q Exactive HF-X MS : Negative ion mode for metabolite detection.
- Pathway Analysis : MetaboAnalyst 5.0 to identify divergent Phase I/II metabolism .
What stability parameters are critical during formulation development?
Q. Basic
- Photostability : ICH Q1B testing (1.2 million lux hours) .
- Hydrolytic Stability : pH-rate profiling (pH 1–10 at 40°C) .
- Oxidative Stability : Forced degradation with 3% H₂O₂ (70°C, 24h) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
